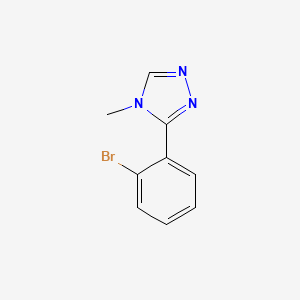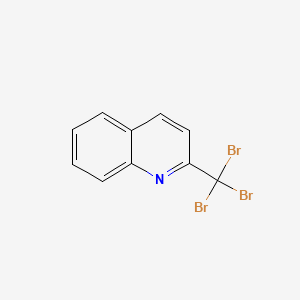
Quinoline, 2-(tribromomethyl)-
概要
説明
Quinoline is a heterocyclic aromatic nitrogen compound with a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms. It serves as a "parental" compound for synthesizing molecules with various medical benefits, including anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, which can be achieved by substituting or derivatizing the quinoline ring system .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and diverse. For instance, new series of quinolines have been synthesized via the Buchwald–Hartwig amination, yielding 60–88% of the desired products. This process starts from bromo-quinolines and heteroarylamines such as morpholine and pyrrolidine . Another method involves triflic acid-mediated N-heteroannulation, which is highly chemoselective and operates under mild conditions . Additionally, tribromomelamine has been used as a catalyst for the synthesis of benzo[h]indeno[1,2-b]quinoline-8-ones, showcasing the use of bromine-containing compounds in quinoline synthesis .
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular structures, which can be characterized using techniques such as X-ray diffraction, NMR, and computational methods like density functional theory (DFT) calculations. The molecular structure is crucial as it affects the compound's physical properties, reactivity, and biological activity. For example, the spatial arrangement of functional groups in quinoline derivatives can influence their interaction with biological targets, as seen in the case of 2-amino-2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione polymorphs .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including cycloadditions, brominations, and aminations. The presence of bromomethyl groups, as seen in some quinoline derivatives, is indicative of their potential to undergo further chemical transformations, such as in the synthesis of fullerene derivatives through Diels-Alder reactions . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density of the quinoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the photophysical properties, as seen in the case of tri-fluoromethyl substituted quinoxalines . The introduction of bromomethyl groups can also alter the compound's reactivity and biological activity, as demonstrated by the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives . These properties are essential for the development of quinoline-based compounds as therapeutic agents.
科学的研究の応用
Synthesis and Applications
Synthesis of Polycyclic Quinoline Derivatives
Quinoline derivatives are synthesized for their potential in pharmacology. A study by Sabo et al. (2021) explored the synthesis of polycyclic quinoline derivatives, demonstrating their potential for high biological activity.
Luminescent Quinoline-Triazoles
Quinoline-triazoles show potential in applications requiring luminescence. The study by Bai et al. (2017) examined their hydrogen-bonding interactions, contributing to our understanding of their crystal growth and luminescent properties.
Anticancer Potential
Quinolines have been examined for their anticancer activities. Solomon & Lee (2011) reviewed quinoline compounds, highlighting their efficacy in inhibiting various cancer targets.
Ring Enlargement Methodology
Research by Jean‐Gérard et al. (2007) on enlarging quinoline derivatives to benzazepin-2-one derivatives shows the versatility of quinoline in synthesizing complex structures.
Corrosion Inhibition
Quinoline derivatives demonstrate potential as anticorrosive materials. Verma et al. (2020) reviewed their effectiveness, emphasizing the stability and efficiency of these compounds in corrosion inhibition.
Safety And Hazards
将来の方向性
Quinoline has transformed from a small and unimportant class of drugs used primarily to treat urinary tract infections to some of the most commonly prescribed antibacterials in the world . The rise in quinoline resistance threatens the clinical utility of this important drug class . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
2-(tribromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYYQHILRSDDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060623 | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 2-(tribromomethyl)- | |
CAS RN |
613-53-6 | |
| Record name | 2-(Tribromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(α,α,α-tribromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



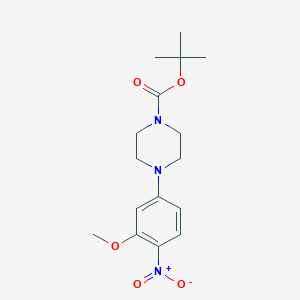
![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)
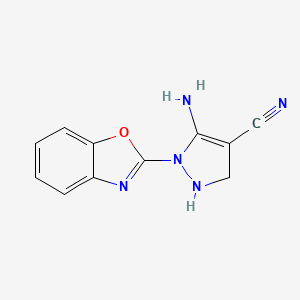
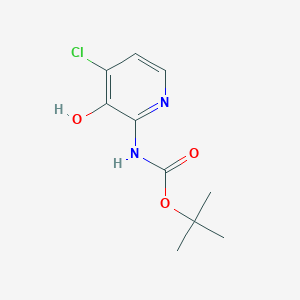
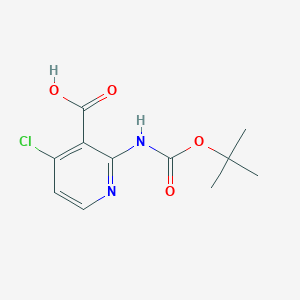
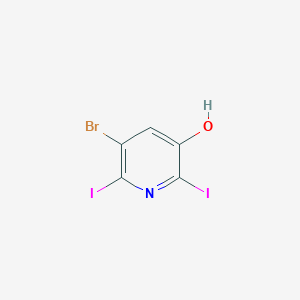
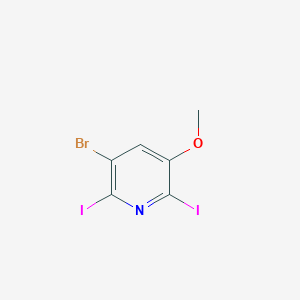
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
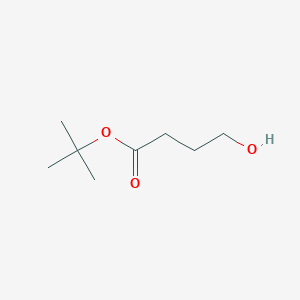
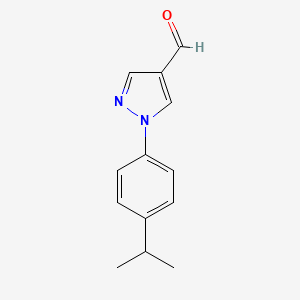
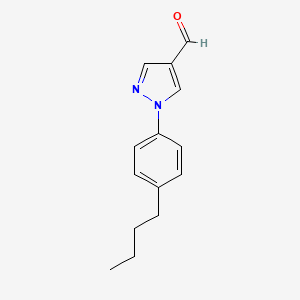
![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)
